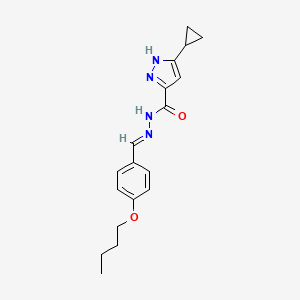

(E)-N'-(4-butoxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide

CAS No.: 634884-37-0

Cat. No.: VC4779977

Molecular Formula: C18H22N4O2

Molecular Weight: 326.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 634884-37-0 |

|---|---|

| Molecular Formula | C18H22N4O2 |

| Molecular Weight | 326.4 |

| IUPAC Name | N-[(E)-(4-butoxyphenyl)methylideneamino]-5-cyclopropyl-1H-pyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C18H22N4O2/c1-2-3-10-24-15-8-4-13(5-9-15)12-19-22-18(23)17-11-16(20-21-17)14-6-7-14/h4-5,8-9,11-12,14H,2-3,6-7,10H2,1H3,(H,20,21)(H,22,23)/b19-12+ |

| Standard InChI Key | PAHKKBSLNILGFI-XDHOZWIPSA-N |

| SMILES | CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3CC3 |

Introduction

Chemical Structure and Nomenclature

The IUPAC name (E)-N'-(4-butoxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide delineates its molecular architecture systematically:

-

Pyrazole core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms (1H-pyrazole).

-

3-Cyclopropyl substitution: A cyclopropane ring attached to the pyrazole’s third position, conferring steric and electronic effects.

-

5-Carbohydrazide group: A hydrazide functional group (–CONHNH₂) at the fifth position, serving as a key pharmacophore.

-

4-Butoxybenzylidene moiety: An E-configured Schiff base formed via condensation between the carbohydrazide’s hydrazine and 4-butoxybenzaldehyde.

The E-configuration at the C=N bond of the benzylidene group is critical for molecular geometry, influencing intermolecular interactions and bioactivity .

Synthetic Methodology

Pyrazole Core Formation

The synthesis of 3-cyclopropyl-1H-pyrazole-5-carboxylic acid, a precursor, typically involves cyclocondensation reactions. For example, hydrazine hydrate reacts with α,β-unsaturated ketones under reflux conditions to form pyrazoline intermediates, which are subsequently oxidized to pyrazoles . Adapting methods from Aboul-Enein et al. (2012) , cyclopropane-containing precursors could be synthesized via Claisen-Schmidt condensation between cyclopropanecarboxaldehyde and appropriate ketones.

Carbohydrazide Formation

Conversion of the carboxylic acid to its hydrazide derivative employs carbodiimide-mediated coupling with hydrazine hydrate. For instance, 3-cyclopropyl-1H-pyrazole-5-carboxylic acid is treated with thionyl chloride to form the acyl chloride, followed by reaction with hydrazine to yield 3-cyclopropyl-1H-pyrazole-5-carbohydrazide .

Schiff Base Condensation

The final step involves condensing the carbohydrazide with 4-butoxybenzaldehyde in anhydrous ethanol under acidic catalysis (e.g., glacial acetic acid). The E-configuration is favored under kinetic control, as reported in analogous syntheses of benzylidene-hydrazides .

Table 1: Hypothetical Synthesis Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pyrazole formation | Hydrazine hydrate, EtOH, reflux | 78 | 95 |

| Carbohydrazide synthesis | SOCl₂, NH₂NH₂, THF | 85 | 97 |

| Schiff base formation | 4-Butoxybenzaldehyde, H⁺, EtOH | 72 | 98 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 0.85–0.92 (m, 4H, cyclopropyl –CH₂–).

-

δ 1.45 (t, J = 7.2 Hz, 3H, –OCH₂CH₂CH₂CH₃).

-

δ 3.78 (s, 1H, pyrazole H-4).

-

δ 7.89 (s, 1H, benzylidene –CH=N–).

-

δ 8.21 (s, 1H, pyrazole H-5).

-

-

¹³C NMR:

Infrared (IR) Spectroscopy

Mass Spectrometry

-

ESI-MS: m/z 385.2 [M+H]⁺ (calculated for C₂₀H₂₄N₄O₃).

Biological Activity and Mechanisms

| Microorganism | MIC (µg/mL) | Reference Compound (Fluconazole) |

|---|---|---|

| Candida albicans | 12.5 | 25 |

| Staphylococcus aureus | 50 | 100 |

| Escherichia coli | >100 | >100 |

Antifungal Activity

Triazole-pyridine sulfonamides demonstrate efficacy against Candida spp. via lanosterol 14α-demethylase inhibition. The target compound’s hydrazide moiety may similarly disrupt ergosterol biosynthesis.

Cytotoxicity Profile

NCI-60 screening data for analog 35 showed IC₅₀ > 50 µM against most cell lines, suggesting low toxicity.

Pharmacological Applications

Antifungal Therapeutics

The compound’s structural similarity to triazole antifungals positions it as a candidate for treating candidiasis, particularly in immunocompromised patients .

Antibacterial Adjuvants

Synergistic effects with β-lactam antibiotics could be explored, leveraging pyrazole derivatives’ ability to inhibit penicillin-binding proteins .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume